molecular formula C19H21N5 B6447265 1-methyl-2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1H-1,3-benzodiazole CAS No. 2549066-57-9

1-methyl-2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1H-1,3-benzodiazole

Cat. No. B6447265
CAS RN: 2549066-57-9
M. Wt: 319.4 g/mol
InChI Key: SJOBNYARGZECRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C19H21N5 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-methyl-2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1H-1,3-benzodiazole is 319.17969569 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-methyl-2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1H-1,3-benzodiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1H-1,3-benzodiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential

Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known for its broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Catalyst-free Synthesis

The compound can be used in the catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

AMPA Receptor Antagonist

The compound has been found to be a noncompetitive AMPA receptor antagonist that showed potent activity in an in vitro AMPA-induced Ca2+ influx assay .

Construction of Coordination Complexes

The compound can be used as a building block to construct coordination complexes with interesting structures . It can also be used as a precursor to construct potential photoactive materials .

Biological Evaluation

Pyrrole scaffolds containing compounds have been discovered and marketed to exhibit various therapeutic properties . These include drugs like tolmetin, atorvastatin, chlorfenapyr, premazepam, pyrvinium, roseophilin, and zomepirac .

properties

IUPAC Name

1-methyl-2-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-22-16-7-3-2-6-15(16)21-19(22)24-11-9-14-12-23(13-17(14)24)18-8-4-5-10-20-18/h2-8,10,14,17H,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOBNYARGZECRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCC4C3CN(C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1H-1,3-benzodiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.